![molecular formula C10H9N3O2S B14194587 5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine CAS No. 831218-52-1](/img/structure/B14194587.png)
5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzenesulfonyl group attached to a triazine ring, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine typically involves the reaction of benzenesulfonyl chloride with appropriate triazine precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinyl or sulfhydryl compounds.
Wissenschaftliche Forschungsanwendungen
5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in antimicrobial and anticancer applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine involves its interaction with molecular targets and pathways within biological systems. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: These compounds share structural similarities and exhibit a range of biological activities.
Sulfonyl-containing triazines: These compounds have similar functional groups and reactivity patterns.
Uniqueness
5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine is unique due to its specific combination of a benzenesulfonyl group and a triazine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
831218-52-1 |
|---|---|
Molekularformel |
C10H9N3O2S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
5-(benzenesulfonylmethylidene)-2H-1,2,4-triazine |
InChI |
InChI=1S/C10H9N3O2S/c14-16(15,10-4-2-1-3-5-10)7-9-6-12-13-8-11-9/h1-8H,(H,11,13) |
InChI-Schlüssel |
NLXWILJTHBLZRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=C2C=NNC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



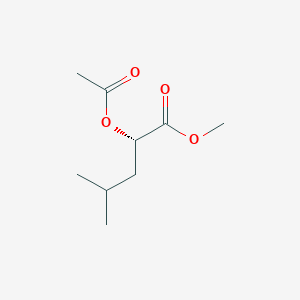
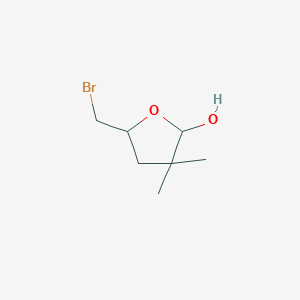
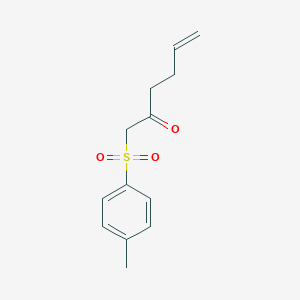
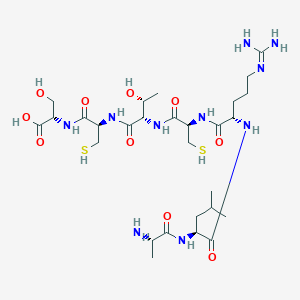
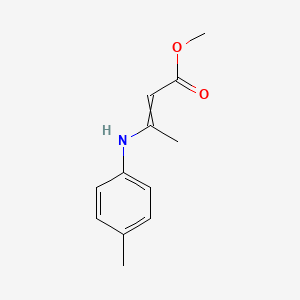
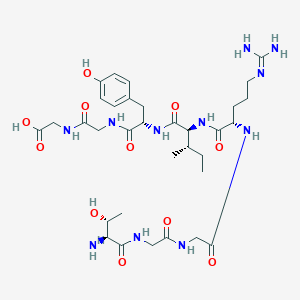
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)


methylidene}hydroxylamine](/img/structure/B14194572.png)
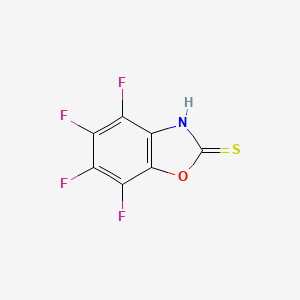
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)

